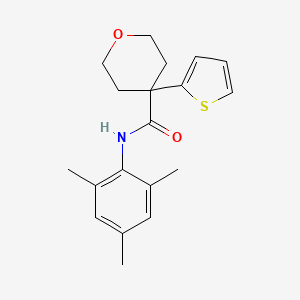

4-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide

Description

Properties

IUPAC Name |

4-thiophen-2-yl-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-13-11-14(2)17(15(3)12-13)20-18(21)19(6-8-22-9-7-19)16-5-4-10-23-16/h4-5,10-12H,6-9H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUMWXSPQUTDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2(CCOCC2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.

Introduction of the Trimethylphenyl Group: The trimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using trimethylbenzene and an appropriate electrophile.

Formation of the Oxane Ring: The oxane ring can be formed through an intramolecular cyclization reaction.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the oxane carboxylic acid and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for drug discovery and development.

Medicine: As a candidate for the development of new pharmaceuticals.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Key Observations :

- The trimethylphenyl group increases steric bulk and lipophilicity relative to the methoxyphenyl groups in Compounds 11–15, which may reduce aqueous solubility but improve membrane permeability.

Oxane Carboxamide Derivatives

The compound 4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide () shares the oxane-carboxamide scaffold but differs in substituents:

Key Observations :

- The N-hydroxy group in ’s compound enables metal chelation, a feature absent in the target compound. This difference suggests divergent biological targets.

- The thiophen-2-yl group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to the sulfanylmethyl group in ’s analogue.

Biological Activity

4-(Thiophen-2-yl)-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide (CAS Number: 877633-53-9) is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H23NO2S

- Molecular Weight : 329.4564 g/mol

- SMILES Notation : Cc1cc(C)c(c(c1)C)NC(=O)C1(CCOCC1)c1cccs1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects by:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Modulation of Signaling Pathways : It could influence signaling pathways that are crucial for cell proliferation and survival.

- Receptor Interaction : Potential interactions with cellular receptors may lead to alterations in cellular responses.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

-

Cytotoxicity Against HeLa Cells : Compounds with similar structural characteristics have shown promising results in inhibiting the growth of HeLa cells, a cervical cancer cell line. The cytotoxic effect is often measured using the MTT assay, with significant reductions in cell viability observed at specific concentrations.

Compound IC50 (μM) Cell Line Example A 29 HeLa Example B 45 MCF-7 - Mechanism of Action : The anticancer activity is believed to be associated with the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Preliminary investigations suggest that it may exhibit activity against both bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thiophene ring or the trimethylphenyl group can significantly impact potency and selectivity.

Key Findings:

- Compounds with increased lipophilicity tend to exhibit enhanced cellular uptake and bioactivity.

- Substituents on the aromatic rings can modulate receptor affinity and specificity.

Case Studies

Several studies have focused on derivatives of this compound class:

- Study on Angiogenesis Inhibition : A related thiazole derivative demonstrated similar or superior effects compared to standard treatments in suppressing angiogenesis in vitro, indicating a potential pathway for tumor growth inhibition .

- Cytotoxicity Evaluation : Research evaluating various derivatives showed that modifications could enhance cytotoxic effects against multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide, and how can purity be ensured?

- Methodology :

- Multi-step synthesis : Use coupling reactions between thiophene-2-carboxylic acid derivatives and substituted anilines. For example, activate the carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with 2,4,6-trimethylaniline under inert conditions .

- Purification : Employ column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using H/C NMR, IR (C=O stretch ~1650–1700 cm), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

- Spectroscopy : Assign NMR peaks using H-H COSY and HSQC for proton-proton and proton-carbon correlations. IR spectroscopy can confirm functional groups (e.g., amide C=O) .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors .

- Emergency procedures : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodology :

- Kinetic studies : Use in situ FTIR or Raman spectroscopy to monitor reaction progress. Adjust temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF vs. THF) to control nucleophilicity of intermediates .

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh)) for cross-coupling steps to improve regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Dose-response assays : Perform IC determinations across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific effects from general toxicity .

- Off-target profiling : Use kinase selectivity panels or proteome-wide affinity pulldowns to identify unintended interactions .

Q. How can computational models predict metabolic pathways and potential toxicity?

- Methodology :

- Metabolite prediction : Employ tools like GLORY or SyGMa to simulate Phase I/II metabolism. Validate predictions with in vitro liver microsome assays .

- Docking studies : Use AutoDock Vina to model interactions with aldehyde oxidase (AO) or cytochrome P450 enzymes, focusing on binding affinity (ΔG) and key residues (e.g., Phe256 in AO) .

Q. What crystallographic techniques address challenges in resolving conformational flexibility?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.